5H-Pyrrolo[1,2-a]imidazole-5-methanol,2-(4-fluorophenyl)-6,7-dihydro-3-[2-(propylamino)-4-pyrimidinyl]-,(5S)-
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Overview
Description
5H-Pyrrolo[1,2-a]imidazole-5-methanol, 2-(4-fluorophenyl)-6,7-dihydro-3-[2-(propylamino)-4-pyrimidinyl]-, (5S)- is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a pyrrolo[1,2-a]imidazole core fused with various functional groups, making it a versatile molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5H-Pyrrolo[1,2-a]imidazole-5-methanol, 2-(4-fluorophenyl)-6,7-dihydro-3-[2-(propylamino)-4-pyrimidinyl]-, (5S)- typically involves multiple steps, starting from readily available precursors. One common method involves the cyclocondensation of L-α-aminohydroxamic acids with 4-oxopentanoic acid . This reaction is catalyzed by various reagents and conditions, such as solid alumina and room temperature, to form the desired pyrrolo[1,2-a]imidazole ring .
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to increase yield and reduce costs. This often involves the use of high-throughput techniques and automated systems to ensure consistency and efficiency. The reaction conditions are carefully controlled to maximize the yield of the desired product while minimizing the formation of by-products .
Chemical Reactions Analysis
Types of Reactions
5H-Pyrrolo[1,2-a]imidazole-5-methanol, 2-(4-fluorophenyl)-6,7-dihydro-3-[2-(propylamino)-4-pyrimidinyl]-, (5S)- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions often involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorophenyl group, using reagents like sodium methoxide.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or amines .
Scientific Research Applications
5H-Pyrrolo[1,2-a]imidazole-5-methanol, 2-(4-fluorophenyl)-6,7-dihydro-3-[2-(propylamino)-4-pyrimidinyl]-, (5S)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 5H-Pyrrolo[1,2-a]imidazole-5-methanol, 2-(4-fluorophenyl)-6,7-dihydro-3-[2-(propylamino)-4-pyrimidinyl]-, (5S)- involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of certain enzymes and receptors, leading to its therapeutic effects. The compound’s structure allows it to bind to these targets with high affinity, thereby modulating their activity .
Comparison with Similar Compounds
Similar Compounds
6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole: Shares a similar core structure but lacks the additional functional groups present in the target compound.
5H-Imidazo[1,2-a]azepine: Another related compound with a different ring structure, offering distinct chemical properties.
Uniqueness
The uniqueness of 5H-Pyrrolo[1,2-a]imidazole-5-methanol, 2-(4-fluorophenyl)-6,7-dihydro-3-[2-(propylamino)-4-pyrimidinyl]-, (5S)- lies in its combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for various applications, particularly in medicinal chemistry and drug development .
Properties
Molecular Formula |
C20H22FN5O |
---|---|
Molecular Weight |
367.4 g/mol |
IUPAC Name |
[(5S)-2-(4-fluorophenyl)-3-[2-(propylamino)pyrimidin-4-yl]-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-5-yl]methanol |
InChI |
InChI=1S/C20H22FN5O/c1-2-10-22-20-23-11-9-16(24-20)19-18(13-3-5-14(21)6-4-13)25-17-8-7-15(12-27)26(17)19/h3-6,9,11,15,27H,2,7-8,10,12H2,1H3,(H,22,23,24)/t15-/m0/s1 |
InChI Key |
AMLKAXKHAOGCFY-HNNXBMFYSA-N |
Isomeric SMILES |
CCCNC1=NC=CC(=N1)C2=C(N=C3N2[C@@H](CC3)CO)C4=CC=C(C=C4)F |
Canonical SMILES |
CCCNC1=NC=CC(=N1)C2=C(N=C3N2C(CC3)CO)C4=CC=C(C=C4)F |
Origin of Product |
United States |
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